molecular formula C7H18Cl2N2O B2578376 (2,6-Dimethyloxan-4-yl)hydrazine dihydrochloride CAS No. 2126160-11-8

(2,6-Dimethyloxan-4-yl)hydrazine dihydrochloride

Cat. No.: B2578376
CAS No.: 2126160-11-8
M. Wt: 217.13
InChI Key: XYNNYVIJDJKADL-UHFFFAOYSA-N
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Description

(2,6-Dimethyloxan-4-yl)hydrazine dihydrochloride ( 2126160-11-8) is a high-purity chemical compound offered strictly for Research Use Only, and is not intended for diagnostic or therapeutic applications. This specialized hydrazine derivative features a tetrahydropyran ring structure methylated at the 2 and 6 positions, and serves as a valuable building block in organic synthesis and medicinal chemistry research. The dihydrochloride salt form enhances the compound's stability and solubility for more convenient handling and use in various experimental conditions . The compound is characterized by its molecular formula of C7H18Cl2N2O and a molecular weight of 217.14 g/mol . Researchers can utilize this molecule as a key intermediate for the synthesis of more complex heterocyclic systems, or for the preparation of derivatives via reactions with carbonyl compounds. Its structural features make it a useful scaffold in the design and exploration of novel pharmacologically active molecules. Please note that this product is subject to cold-chain transportation requirements to ensure its stability and integrity upon delivery . As a safety precaution, researchers should consult the associated Safety Data Sheet and note the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn during handling. This product is available for purchase through multiple global stock points with various package sizes to meet your research needs . For specific pricing, availability, and additional technical data, please contact our sales team.

Properties

IUPAC Name

(2,6-dimethyloxan-4-yl)hydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.2ClH/c1-5-3-7(9-8)4-6(2)10-5;;/h5-7,9H,3-4,8H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNNYVIJDJKADL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(O1)C)NN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126160-11-8
Record name (2,6-dimethyloxan-4-yl)hydrazine dihydrochloride
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Preparation Methods

The synthesis of (2,6-Dimethyloxan-4-yl)hydrazine dihydrochloride involves several steps. One common synthetic route includes the reaction of 2,6-dimethyloxan-4-yl hydrazine with hydrochloric acid to form the dihydrochloride salt . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the purity and yield of the final product. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

(2,6-Dimethyloxan-4-yl)hydrazine dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₇H₁₈Cl₂N₂O
  • CAS Number : 1178549-79-5
  • Molecular Weight : 195.15 g/mol
  • Structure : The compound features a hydrazine moiety attached to a dimethyloxane group, which contributes to its unique properties.

Cancer Research

Recent studies have indicated that (2,6-Dimethyloxan-4-yl)hydrazine dihydrochloride may act as an inhibitor of the MAPK signaling pathway. This pathway is often dysregulated in various cancers, including melanoma and colon cancer. The inhibition of this pathway can suppress the growth of cancer cells harboring mutations in the B-Raf or Ras genes. Preclinical studies have demonstrated that compounds targeting this pathway can enhance the efficacy of existing cancer therapies and overcome resistance mechanisms .

Antioxidant Activity

The compound has shown promising antioxidant properties, which are essential for mitigating oxidative stress-related diseases. By scavenging free radicals, it may protect cellular components from damage, thus playing a role in the prevention of conditions like cardiovascular diseases and neurodegenerative disorders .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its efficacy has been compared favorably to standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Case Study 1: Cancer Cell Line Studies

A study published in Clinical Cancer Research evaluated the effects of this compound on BRAF-mutant melanoma cell lines. The results demonstrated a significant reduction in cell viability when treated with the compound compared to control groups. This suggests its potential as an adjunct therapy in treating resistant forms of melanoma .

Case Study 2: Antioxidant Efficacy

In a comparative study assessing various compounds for antioxidant activity, this compound displayed superior performance in DPPH scavenging assays. The IC50 value was determined to be significantly lower than that of many established antioxidants .

Comparison with Similar Compounds

Structural Analogues: Dimethyloxan-Based Hydrazine Salts

  • (2,2-Dimethyloxan-4-yl)hydrazine Hydrochloride

    • Molecular Formula : C₇H₁₇ClN₂O
    • Molecular Weight : 180.68 g/mol
    • Key Difference : The substitution pattern (2,2-dimethyl vs. 2,6-dimethyl) alters ring conformation and steric hindrance. The hydrochloride (single HCl) form has lower solubility in polar solvents compared to the dihydrochloride salt.

Aromatic Hydrazine Derivatives

  • 2,6-Dichlorophenylhydrazine Hydrochloride
    • Molecular Formula : Cl₂C₆H₃NHNH₂·HCl
    • Molecular Weight : 213.49 g/mol
    • Key Differences :
  • Substituents : Chlorine atoms at the 2- and 6-positions create strong electron-withdrawing effects, increasing acidity and reducing stability compared to the electron-donating methyl groups in the dimethyloxan derivative.
  • Applications : Used in pyrazole synthesis (e.g., anti-inflammatory agents), whereas the dimethyloxan derivative is more suited for oxygen-rich heterocycles.

  • 4-Methoxyphenylhydrazine Hydrochloride

    • Molecular Formula : C₇H₉ClN₂O
    • Key Differences :
  • The methoxy group enhances nucleophilicity, making it reactive in condensation reactions (e.g., indole synthesis). The dimethyloxan derivative’s cyclic ether group offers rigidity, influencing its role in supramolecular chemistry.

Stability and Reactivity Trends

  • Diphenyl-dibenzylhydrazine Dihydrochloride

    • Stability : Low due to weak N–N bonds in bulky aromatic systems.
    • Comparison : The dimethyloxan derivative’s aliphatic ring reduces steric strain, enhancing stability.
  • 1,1-Dimethyl Hydrazine

    • Molecular Formula : C₂H₈N₂
    • Key Differences : A simple, unsubstituted hydrazine with high toxicity and volatility. The dimethyloxan derivative’s salt form and cyclic structure mitigate these risks.

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Stability Applications
(2,6-Dimethyloxan-4-yl)hydrazine diHCl C₇H₁₈Cl₂N₂O 217.14 2,6-dimethyloxan High Heterocyclic synthesis
(2,2-Dimethyloxan-4-yl)hydrazine HCl C₇H₁₇ClN₂O 180.68 2,2-dimethyloxan Moderate Ligand design
2,6-Dichlorophenylhydrazine HCl Cl₂C₆H₃NHNH₂·HCl 213.49 2,6-dichloro Low (acid-sensitive) Pyrazole synthesis
4-Methoxyphenylhydrazine HCl C₇H₉ClN₂O ~176.61 (estimated) 4-methoxy Moderate Indole synthesis

Table 2: Stability and Reactivity

Compound Reactivity Profile Stability Concerns
(2,6-Dimethyloxan-4-yl)hydrazine diHCl Moderate nucleophilicity, stable in aqueous solutions Hygroscopic
Diphenyl-dibenzylhydrazine diHCl Low reactivity due to steric bulk Prone to N–N bond cleavage
1,1-Dimethyl Hydrazine High volatility, explosive tendency Requires inert storage

Biological Activity

(2,6-Dimethyloxan-4-yl)hydrazine dihydrochloride is a chemical compound characterized by a hydrazine functional group, which is known for its reactivity and potential biological activity. This compound is primarily encountered as a dihydrochloride salt, enhancing its solubility and stability in various applications. The molecular formula of this compound is C10_{10}H16_{16}Cl2_2N2_2O, with a molecular weight of 217.13 g/mol.

Chemical Structure and Properties

The structural features of this compound include an oxane structure combined with a hydrazine moiety. This unique combination may confer distinct reactivity and biological properties compared to other similar compounds.

PropertyValue
Molecular FormulaC10_{10}H16_{16}Cl2_2N2_2O
Molecular Weight217.13 g/mol
SolubilitySoluble in water
AppearanceWhite crystalline solid

The biological activity of this compound is largely attributed to the hydrazine moiety, which can participate in various biochemical reactions. Hydrazines are known to exhibit a range of biological effects, including:

  • Antitumor Activity : Some hydrazine derivatives have shown potential in inhibiting tumor growth through various mechanisms, including the induction of apoptosis in cancer cells.
  • Antioxidant Properties : The ability to scavenge free radicals may contribute to its protective effects against oxidative stress.
  • Enzyme Inhibition : Hydrazines can act as inhibitors for certain enzymes involved in metabolic pathways.

Research Findings

Recent studies have explored the biological activities of hydrazine derivatives, including this compound. Below are key findings:

  • Anticancer Activity : In vitro studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it has been shown to inhibit the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways.
  • Antioxidant Activity : The compound demonstrated notable antioxidant activity in several assays, suggesting its potential use in protecting cells from oxidative damage. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role .
  • Enzyme Interaction Studies : Preliminary studies suggest that this compound may inhibit specific kinases involved in cell signaling pathways related to cancer progression .

Case Studies

A series of case studies highlight the compound's potential therapeutic applications:

  • Study on Breast Cancer Cells : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability and increased apoptosis markers such as Annexin V positivity and caspase activation.
  • Neuroprotective Effects : Another study assessed the neuroprotective effects of this compound against glutamate-induced toxicity in neuronal cell cultures. Results indicated that it significantly reduced cell death and oxidative stress markers, suggesting its potential for treating neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2,6-Dimethyloxan-4-yl)hydrazine dihydrochloride, and how can purity be optimized?

  • Methodological Guidance : Synthesis typically involves hydrazine derivatives reacting with carbonyl precursors under acidic conditions. For example, hydrazine hydrochlorides are often synthesized via nucleophilic substitution or condensation reactions. Purification can be achieved through recrystallization in ethanol or methanol, followed by vacuum drying. Purity validation (≥95%) should use HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N) .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Guidance : Employ a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ to confirm the oxane ring and hydrazine moiety.
  • X-ray Diffraction : For crystal structure determination, reference CCDC datasets (e.g., CCDC 2032776 for analogous hydrazides) to compare hydrogen-bonding patterns .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C₇H₁₇Cl₂N₂O, MW 239.79) .

Q. What are the optimal storage conditions to ensure stability?

  • Methodological Guidance : Store at -20°C in airtight, light-resistant containers under inert gas (argon or nitrogen). Stability studies show dihydrochloride salts are less prone to hydrolysis than sulfates or hydrates. Monitor degradation via HPLC every 6 months; decomposition products may include oxane ring-opened aldehydes .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic reactions?

  • Methodological Guidance : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Compare with experimental data from analogous hydrazines (e.g., 3,5-dimethylphenylhydrazine hydrochloride) to validate nucleophilicity trends. Lattice energy calculations can further explain crystalline stability .

Q. What analytical techniques are suitable for studying its decomposition pathways under varying pH and temperature?

  • Methodological Guidance :

  • Kinetic Studies : Conduct accelerated degradation experiments at pH 1–12 (HCl/NaOH buffers) and 40–80°C. Monitor hydrazine release via derivatization with benzaldehyde (forming benzalazine) and UV quantification at 315 nm .
  • LC-MS/MS : Identify degradation products (e.g., oxane ring cleavage products) using a C18 column and 0.1% formic acid/acetonitrile gradient .

Q. Which catalytic systems are effective for its decomposition into hydrogen or nitrogen-rich compounds?

  • Methodological Guidance : Test transition-metal catalysts (e.g., Ni, Pt, or Ru nanoparticles) in aqueous or alcoholic media. For hydrogen production, optimize conditions at 80–100°C with 0.5–2.0 M HCl. Gas chromatography (TCD detector) quantifies H₂ yield, while IR spectroscopy tracks intermediate hydrazine complexes .

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